2-((7-Cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
Overview
Description
2-((7-Cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H17F3N4OS and its molecular weight is 418.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- A variety of derivatives of 2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide have been synthesized, showing significant antibacterial activity. The chemical structures of these compounds have been elucidated through spectral analysis, and they exhibit promising activities against bacterial strains (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Photophysical Properties
- The synthesis and photophysical properties of derivatives related to this compound have been studied, providing insights into the excited states and fluorescence behavior of these compounds in various solvents (Davis & Abelt, 2005).
Anticancer Assessment
- Some derivatives have been assessed for anticancer activity. They show potential as cytotoxic agents against various cancer cell lines, indicating their potential use in cancer treatment (Mansour, Sayed, Marzouk, & Shaban, 2021).
Anti-HIV Activity
- Naphthalene derivatives, including those related to this compound, have been synthesized and screened for anti-HIV activity. Some derivatives have shown potent inhibitory effects against HIV-1, suggesting their potential as antiviral agents (Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, & Al-Masoudi, 2010).
Molecular and Structural Analysis
- The compound's molecular and structural properties have been analyzed using techniques like NMR spectroscopy and X-ray diffraction. This analysis helps in understanding the stability, chemical reactivity, and noncovalent interactions that stabilize crystal packing (Gouda, Ferjani, Abd El‐Lateef, Khalaf, Shaaban, & Yousef, 2022).
Properties
IUPAC Name |
2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4OS/c21-20(22,23)14-1-3-15(4-2-14)25-17(28)11-29-19-13(10-24)9-16-18(26-19)12-5-7-27(16)8-6-12/h1-4,9,12H,5-8,11H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXQRSLDTKNHBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C=C(C(=N3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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